molecular formula C9H17N3O B6597850 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine CAS No. 50793-81-2

1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine

Cat. No.: B6597850
CAS No.: 50793-81-2
M. Wt: 183.25 g/mol
InChI Key: NFJFORCNBOAANP-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

    Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.

    Piperazine derivatives: Known for their use in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness: 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4-dimethyl-2-piperazin-1-yl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-9(2)7-13-8(11-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJFORCNBOAANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668179
Record name 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50793-81-2
Record name 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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